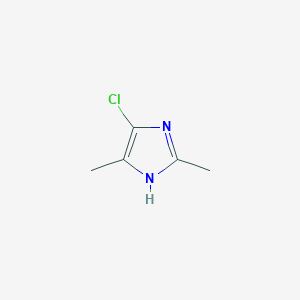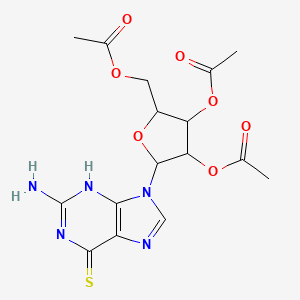
Guanosine, 6-thio-, 2',3',5'-triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine, 6-thio-, 2’,3’,5’-triacetate: is a modified nucleoside analog derived from guanosine. It is characterized by the substitution of a sulfur atom at the 6th position of the guanine base and the acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar. This compound has a molecular formula of C16H19N5O7S and a molecular weight of 425.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanosine, 6-thio-, 2’,3’,5’-triacetate typically involves the acetylation of guanosine followed by the introduction of a thio group at the 6th position. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The thio group can be introduced using thiourea or other sulfur-containing reagents under specific reaction conditions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Guanosine, 6-thio-, 2’,3’,5’-triacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the parent nucleoside.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Guanosine with free hydroxyl groups.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Guanosine, 6-thio-, 2’,3’,5’-triacetate is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is used to study the effects of sulfur substitution on nucleoside function and metabolism. It can be incorporated into nucleic acids to investigate the impact on DNA and RNA stability and function .
Medicine: Its modified structure allows it to interfere with viral replication and cancer cell proliferation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also used in the production of diagnostic reagents and molecular probes .
Mechanism of Action
The mechanism of action of guanosine, 6-thio-, 2’,3’,5’-triacetate involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The sulfur substitution at the 6th position of the guanine base can lead to altered hydrogen bonding and base stacking interactions, affecting the stability and function of DNA and RNA . Additionally, the acetyl groups can influence the compound’s solubility and cellular uptake .
Comparison with Similar Compounds
Guanosine 2’,3’,5’-triacetate: Similar in structure but lacks the sulfur substitution.
6-Thioguanosine: Contains the sulfur substitution but lacks the acetyl groups.
2’,3’,5’-Tri-O-acetylguanosine: Another acetylated guanosine derivative.
Uniqueness: Guanosine, 6-thio-, 2’,3’,5’-triacetate is unique due to the combination of sulfur substitution and acetylation. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
34793-20-9 |
|---|---|
Molecular Formula |
C16H19N5O7S |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29) |
InChI Key |
BZOOEMDKUJHUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14146992.png)
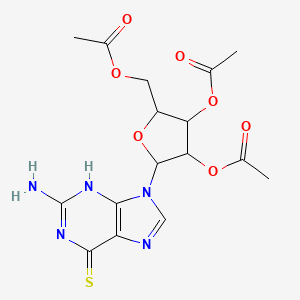
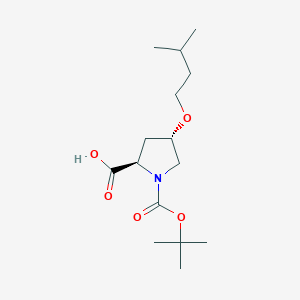
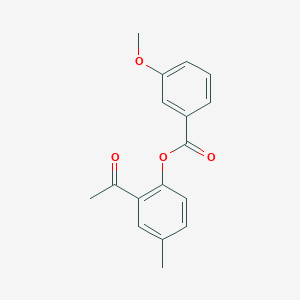
![4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14147033.png)
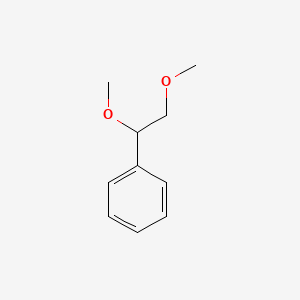
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14147045.png)
![2-[(Pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B14147047.png)
![3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14147048.png)

